molecular formula C11H14N6O3S B6757304 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6757304
M. Wt: 310.34 g/mol
InChI Key: WNPKAVPALIEGPP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide is a complex organic compound featuring a thiadiazole ring and a pyrazino[1,2-a]pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of multiple heterocyclic rings in its structure suggests it may interact with various biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3S/c1-6-14-15-10(21-6)13-11(20)16-2-3-17-7(5-16)4-12-8(18)9(17)19/h7H,2-5H2,1H3,(H,12,18)(H,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPKAVPALIEGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)N2CCN3C(C2)CNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction yields 5-methyl-1,3,4-thiadiazole-2-amine.

    Construction of the Pyrazino[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors such as diaminopyrazine with diketones under acidic conditions to form the hexahydropyrazino[1,2-a]pyrazine core.

    Coupling Reaction: The final step is the coupling of the thiadiazole derivative with the pyrazino[1,2-a]pyrazine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazino[1,2-a]pyrazine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit enzymes or proteins critical for cancer cell survival and proliferation. The thiadiazole ring can mimic nucleic acid bases, potentially interfering with DNA replication and transcription processes. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide is unique due to the combination of the thiadiazole and pyrazino[1,2-a]pyrazine rings, which may confer enhanced biological activity and specificity compared to other compounds with only one of these rings. This dual-ring structure allows for multiple modes of action and potential interactions with a broader range of biological targets.

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